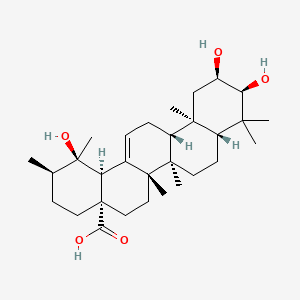

2,3-O-Isopropylidenyl euscaphic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZFGGRLJUNFM-LIOKCZDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-O-Isopropylidenyl euscaphic acid from its parent compound, euscaphic acid. Euscaphic acid, a pentacyclic triterpenoid (B12794562), is known for a variety of biological activities, and the derivatization at its 2 and 3 positions via isopropylidenation can be a key step in modifying its pharmacokinetic properties or for use as a protecting group in further chemical transformations. This document outlines a plausible and detailed synthetic protocol, based on established methods for the protection of 1,2-diols.

Introduction

Euscaphic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest in the scientific community for its potential therapeutic applications.[1][2][3][4] The molecule features a cis-1,2-diol at the C2 and C3 positions of its A-ring, which is a prime site for chemical modification. The synthesis of this compound, also known as euscaphic acid acetonide, involves the protection of this diol functionality. This transformation is a common strategy in medicinal chemistry and natural product synthesis to enhance lipophilicity, which can influence cell permeability and overall bioactivity, or to prevent unwanted side reactions at these hydroxyl groups during subsequent synthetic steps. The resulting acetonide is a stable derivative that can be isolated and characterized.

Reaction Scheme

The core of the synthesis is the acid-catalyzed reaction of the cis-2,3-diol of euscaphic acid with an acetone (B3395972) equivalent to form a five-membered cyclic ketal, specifically a 1,3-dioxolane (B20135) ring.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a standard procedure for the formation of an acetonide from a 1,2-diol and is expected to be effective for the synthesis of this compound.[5][6][7]

Materials:

-

Euscaphic acid

-

Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve euscaphic acid (1.0 eq) in anhydrous DMF or acetone.

-

Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (DMP) (5-10 eq). Following this, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (euscaphic acid) is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the synthesis, based on typical yields and conditions for acetonide protection of complex diols.[8][9]

| Parameter | Value | Notes |

| Reactants | ||

| Euscaphic Acid | 1.0 g (2.05 mmol) | Starting material |

| 2,2-Dimethoxypropane | 2.13 g (20.5 mmol, 10 eq) | Acetone equivalent and dehydrating agent |

| p-TsOH·H₂O | 39 mg (0.205 mmol, 0.1 eq) | Acid catalyst |

| Solvent | ||

| Anhydrous DMF | 20 mL | Reaction solvent |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. |

| Reaction Time | 2-6 hours | Monitor by TLC for completion. |

| Product | ||

| Expected Yield | 0.92 g (85%) | Yields can vary depending on purity of reactants and reaction scale. |

| Molecular Formula | C₃₃H₅₂O₅ | [10][11] |

| Molecular Weight | 528.77 g/mol | [10] |

| CAS Number | 220880-90-0 | [10][11][12] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the key components in the acid-catalyzed acetonide formation.

Caption: Logical relationship of reactants and catalyst in the acetonide protection reaction.

Conclusion

The synthesis of this compound is a straightforward chemical transformation that utilizes well-established methodologies for the protection of diols. The provided protocol offers a reliable starting point for researchers in the field of medicinal chemistry and drug development. The resulting acetonide can serve as a valuable intermediate for further synthetic modifications of euscaphic acid or as a final compound for biological evaluation. Careful monitoring and purification are key to obtaining a high yield of the desired product.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. online.bamu.ac.in [online.bamu.ac.in]

- 9. synarchive.com [synarchive.com]

- 10. realgenelabs.com [realgenelabs.com]

- 11. acebiolab.com [acebiolab.com]

- 12. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

An In-depth Technical Guide to the Chemical and Biological Properties of 2,3-O-Isopropylidenyl Euscaphic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Chemical Properties

This compound is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid. The introduction of the isopropylidene group protects the vicinal diol at the C-2 and C-3 positions of the A-ring, which can be useful for selective chemical modifications at other positions of the molecule and may influence its biological activity.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Euscaphic acid acetonide | [1] |

| CAS Number | 220880-90-0 | N/A |

| Molecular Formula | C₃₃H₅₂O₅ | N/A |

| Molecular Weight | 528.76 g/mol | N/A |

| Purity | Typically >98% (HPLC) | N/A |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | The melting point of the parent compound, euscaphic acid, is 270-271 °C[2]. The derivative is expected to have a different melting point. |

| Solubility | Data not available | Euscaphic acid is soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. The isopropylidene derivative is expected to have good solubility in common organic solvents. |

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the triterpenoid backbone protons. Two singlets in the region of δ 1.4-1.6 ppm for the two methyl groups of the isopropylidene moiety. |

| ¹³C NMR | Signals for the carbon atoms of the triterpenoid skeleton. A quaternary carbon signal around δ 100-110 ppm for the acetal (B89532) carbon of the isopropylidene group. Signals for the two methyl carbons of the isopropylidene group around δ 25-30 ppm. |

| IR Spectroscopy | Absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretches of the acetal. |

| Mass Spectrometry | A molecular ion peak [M]+ or pseudomolecular ion peaks such as [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the isopropylidene group, water, and carbon dioxide from the triterpenoid backbone. The mass spectrum of euscaphic acid shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4, with product ions at m/z 469.4 ([M-H-H₂O]⁻) and 407.4 ([M-H-CO₂-2H₂O]⁻)[3]. |

Synthesis

A specific, detailed synthesis protocol for this compound has not been published. However, it can be readily prepared from its parent compound, euscaphic acid, by protecting the 2,3-vicinal diol using standard chemical methods. The general approach involves the acid-catalyzed reaction of the diol with acetone (B3395972) or a related acetal-forming reagent.

General Experimental Protocol: Isopropylidenation of Euscaphic Acid

-

Dissolution: Dissolve euscaphic acid in anhydrous acetone.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, anhydrous copper(II) sulfate, or a Lewis acid).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Synthesis Workflow

Biological Activity

This compound has demonstrated notable biological activities in in vitro studies. Its parent compound, euscaphic acid, is also known for a range of pharmacological effects, including the modulation of key signaling pathways involved in cancer.

Table 4: Reported Biological Activities of this compound

| Activity | Cell Line | Value | Source |

| Hepatoprotective Effect | HepG2 | EC₅₀ = 88.36 ± 3.25 µM | [1][4] |

| Cytotoxic Activity | HL-60 | IC₅₀ = 72.8 µM | [5] |

Modulation of Signaling Pathways

While the direct effect of this compound on signaling pathways has not been explicitly reported, its parent compound, euscaphic acid, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma cells. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. It is plausible that the isopropylidene derivative may retain or have altered activity on this pathway.

PI3K/AKT/mTOR Pathway

Experimental Protocols

The following are detailed protocols for the key experiments cited in the biological activity section.

Hepatoprotective Activity Assay in HepG2 Cells

This protocol is a general method to determine the hepatoprotective effect of a compound against a toxin-induced injury in the human liver cancer cell line, HepG2.

-

Cell Culture: Culture HepG2 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Toxin Induction: Induce hepatotoxicity by adding a known hepatotoxin (e.g., carbon tetrachloride, acetaminophen) to the cell culture medium and incubate for a specific duration.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability compared to the control (toxin-treated) cells and determine the EC₅₀ value, which is the concentration of the compound that provides 50% of the maximum protective effect.

Hepatoprotective Assay

Cytotoxicity Assay in HL-60 Cells (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of a compound on the human promyelocytic leukemia cell line, HL-60.

-

Cell Culture: Culture HL-60 cells in suspension in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Centrifuge the plate to pellet the cells and formazan crystals.

-

Carefully remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cytotoxicity Assay

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol describes the investigation of the effect of a compound on the protein expression and phosphorylation status within the PI3K/AKT/mTOR pathway.

-

Cell Treatment and Lysis: Treat the desired cell line with this compound at various concentrations for a specific time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total PI3K, phospho-PI3K, total AKT, phospho-AKT, total mTOR, phospho-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western Blot Workflow

References

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid (CAS: 220880-90-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a triterpenoid (B12794562) compound with demonstrated biological activities. This document consolidates available data on its chemical properties, potential therapeutic effects, and underlying mechanisms of action, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound is a derivative of euscaphic acid, a naturally occurring triterpenoid. The introduction of an isopropylidene group modifies its polarity and may influence its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 220880-90-0 | Internal Data |

| Molecular Formula | C₃₃H₅₂O₅ | Internal Data |

| Molecular Weight | 528.8 g/mol | Internal Data |

| Appearance | Powder | Internal Data |

| Purity | >95% | Internal Data |

| Source | Derived from Ziziphus jujuba or Rubus fructicosus | Internal Data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Internal Data |

| Storage | 2-8°C, protected from air and light | Internal Data |

Biological Activity

Current research indicates that this compound exhibits promising hepatoprotective and cytotoxic activities.

| Biological Activity | Cell Line | Metric | Value |

| Hepatoprotective Effect | Hep G2 | EC₅₀ | 88.36 ± 3.25 µM |

| Cytotoxic Activity | HL-60 | IC₅₀ | 72.8 µM |

Experimental Protocols

Representative Isolation Protocol

The following is a representative protocol for the isolation of triterpenoid compounds from plant material, which can be adapted for this compound. This protocol is based on the isolation of similar compounds from Rubus species.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., fruits of Rubus fructicosus) is macerated with 80% ethanol at room temperature for 72 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fractionation: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to silica gel column chromatography.

-

Purification: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

-

Final Purification: Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Representative Hepatoprotective Activity Assay

This protocol describes a general method for assessing the hepatoprotective effect of a compound against toxin-induced damage in HepG2 cells.

Methodology:

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Toxin Induction: To induce hepatotoxicity, cells are treated with a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the hepatotoxin.

-

Viability Assay (MTT Assay):

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The EC₅₀ value, the concentration at which the compound exhibits 50% of its maximal protective effect, is calculated from the dose-response curve.

Representative Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of a compound on HL-60 human leukemia cells.

An In-depth Technical Guide to the Molecular Structure of 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of 2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic triterpenoid (B12794562) derivative of the naturally occurring euscaphic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a derivative of euscaphic acid, a pentacyclic triterpenoid belonging to the ursane (B1242777) series.[1] Euscaphic acid itself is found in various plant species, including those of the Rubus genus (blackberries), and has demonstrated a range of biological activities.[2][3] The addition of an isopropylidene group to the 2 and 3 hydroxyl positions of euscaphic acid can modify its physicochemical properties, such as lipophilicity, which may in turn influence its biological activity and pharmacokinetic profile. This guide will delve into the known data regarding its molecular structure, synthesis, and biological implications.

Molecular Structure and Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₂O₅ | [4] |

| Molecular Weight | 528.76 g/mol | [4] |

| CAS Number | 220880-90-0 | [4] |

| IUPAC Name | (1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²¹]pentacos-11-ene-5-carboxylic acid | |

| Synonyms | Euscaphic acid acetonide | [5] |

2D Chemical Structure:

Caption: 2D structure of this compound.

Experimental Data

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following sections provide a representative experimental protocol for its synthesis based on general methods for isopropylidene protection of diols, and expected spectral data based on the analysis of a closely related compound, 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, isolated from Rubus aleaefolius.

Synthesis Protocol

The synthesis of this compound from its parent compound, euscaphic acid, can be achieved through the formation of an acetonide, a common protecting group strategy for vicinal diols.

Reaction Scheme:

Caption: Synthetic scheme for the preparation of this compound.

Detailed Methodology:

-

Dissolution: Dissolve euscaphic acid in a suitable anhydrous solvent such as acetone or a mixture of an inert solvent like dichloromethane (B109758) and acetone.[6][7]

-

Reagent Addition: Add an excess of 2,2-dimethoxypropane, which serves as both a reagent and a water scavenger.

-

Catalyst: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[6][7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound, extrapolated from the data of a structurally similar compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the ursane skeleton protons. Two characteristic singlets for the gem-dimethyl protons of the isopropylidene group are expected around δ 1.3-1.5 ppm. |

| ¹³C NMR (CDCl₃) | Resonances for the 33 carbons of the molecule. A quaternary carbon signal for the isopropylidene group (C(CH₃)₂) is anticipated around δ 100-110 ppm, with two methyl carbon signals around δ 25-30 ppm. |

| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z 527.37. Fragmentation may involve the loss of the carboxylic acid group and retro-Diels-Alder fragmentation of the C-ring.[8][9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl group at C-19), C=O (carboxylic acid), and C-O stretching vibrations of the acetal. |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, primarily cytotoxic and hepatoprotective effects.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against HL-60 human leukaemia cells with a reported IC₅₀ value of 72.8 μM.[10] While the precise mechanism of action for the isopropylidenyl derivative has not been fully elucidated, the parent compound, euscaphic acid, is known to induce apoptosis and cell cycle arrest.[2] It is plausible that the derivative shares a similar mode of action.

Potential Signaling Pathway for Cytotoxicity:

The parent compound, euscaphic acid, has been shown to suppress the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma cells.[2] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway leads to apoptosis and cell cycle arrest. It is hypothesized that this compound may also exert its cytotoxic effects through the modulation of this or related pathways.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Hepatoprotective Activity

This compound has also been shown to have a good hepatoprotective effect, with a reported EC₅₀ value of 88.36 ± 3.25 µM in HepG2 cells.[5] The mechanism of hepatoprotection for many natural triterpenoids involves antioxidant and anti-inflammatory pathways.

Potential Experimental Workflow for Evaluating Hepatoprotective Effects:

Caption: Experimental workflow to investigate the hepatoprotective mechanism.

Conclusion

This compound is a promising semi-synthetic derivative of a bioactive natural product. Its modified structure may offer advantages in terms of biological activity and bioavailability. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its cytotoxic and hepatoprotective effects. The experimental protocols and predicted data presented in this guide provide a foundation for researchers to further investigate this compound and its potential therapeutic applications. The lack of extensive published data highlights an opportunity for novel research in the field of medicinal chemistry and pharmacology.

References

- 1. Triterpenoid saponins from Rubus setchuenensis roots and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triterpenoid saponins from Rubus ellipticus var. obcordatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. realgenelabs.com [realgenelabs.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-O-Isopropylidenyl euscaphic acid, a triterpenoid (B12794562) with potential applications in drug development. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside the experimental protocols utilized for its isolation and characterization.

Chemical Structure and Properties

This compound is a derivative of euscaphic acid, a naturally occurring ursane-type triterpenoid. The introduction of an isopropylidene group at the 2 and 3 hydroxyl positions modifies its physicochemical properties, which can be advantageous for certain applications.

Molecular Formula: C₃₃H₅₂O₅ Molecular Weight: 528.8 g/mol CAS Number: 220880-90-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched resources |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in the searched resources |

Mass Spectrometry (MS) Data

| m/z | Ion Type |

| Data not available in the searched resources |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched resources |

Note: Despite a comprehensive search of available scientific literature and chemical databases, the specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for this compound could not be located. The information provided is based on general knowledge of related compounds and spectroscopic techniques.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of ursane-type triterpenoids like this compound, based on common practices in natural product chemistry.

Isolation of Euscaphic Acid from Plant Material (General Procedure)

-

Extraction: Dried and powdered plant material (e.g., from the Rubus genus) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure euscaphic acid.

Synthesis of this compound (General Procedure)

-

Reaction Setup: Euscaphic acid is dissolved in a dry solvent such as acetone (B3395972) or 2,2-dimethoxypropane.

-

Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product, from isolation to structure elucidation.

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

A Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: A Triterpenoid Derivative for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoids, a class of naturally occurring compounds, are gaining significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] This technical guide focuses on 2,3-O-Isopropylidenyl euscaphic acid , a semi-synthetic derivative of euscaphic acid, a triterpenoid (B12794562) found in plants of the Rubus genus, such as blackberry (Rubus fructicosus) and Rubus aleaefolius.[1][3] The addition of an isopropylidene group to the core structure is a strategic modification aimed at enhancing its therapeutic potential.[4] This document provides a comprehensive overview of its known biological activities, detailed experimental protocols for its isolation and evaluation, and discusses its potential mechanisms of action, offering valuable insights for researchers in oncology and other therapeutic areas.

Chemical and Physical Properties

This compound is characterized by the fusion of an isopropylidene group to the 2 and 3-hydroxyl positions of the euscaphic acid backbone. This modification alters the polarity and steric profile of the parent molecule, which can influence its biological activity and pharmacokinetic properties.

| Property | Value | Reference |

| Molecular Formula | C33H52O5 | [5] |

| Molecular Weight | 528.8 g/mol | [6] |

| CAS Number | 220880-90-0 | [4][5][6] |

| Appearance | White crystals | [3] |

Biological Activities and Quantitative Data

This derivative has demonstrated promising bioactivities, particularly in the realms of oncology and hepatoprotection. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic and Anti-proliferative Activity

| Compound | Cell Line | Activity Type | Metric | Value | Reference |

| This compound | HL-60 (Human Leukemia) | Cytotoxicity | IC50 | 72.8 µM | [1][7] |

| 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid* | tsFT210 (Mouse mammary tumor) | Cell Cycle Inhibition (G0/G1) | MIC | 183.8 µM | [3][8] |

Note: A structurally similar derivative of euscaphic acid.

Table 2: Hepatoprotective Activity

| Compound | Cell Line | Activity Type | Metric | Value | Reference |

| This compound | Hep G2 (Human Liver Cancer) | Hepatoprotection | EC50 | 88.36 ± 3.25 µM | Commercial Source |

Potential Mechanism of Action: The PI3K/Akt/mTOR Pathway

While the precise signaling pathways affected by this compound have not been fully elucidated, its parent compound, euscaphic acid, is known to inhibit the proliferation of cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway .[6][9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][7][10] It is plausible that the isopropylidenated derivative shares this mechanism of action. The inhibition of this pathway by euscaphic acid leads to cell cycle arrest and apoptosis.[6][8] Furthermore, a closely related compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, has been shown to induce cell cycle arrest at the G0/G1 phase.[3][8]

Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on published literature.

Isolation from Natural Sources

The following protocol is a generalized procedure based on the methods described for isolating triterpenoids from Rubus species.[3]

References

- 1. Two new triterpenoids from the seeds of blackberry (Rubus fructicosus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acebiolab.com [acebiolab.com]

- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic and antimicrobial potential of different leaves extracts of R. fruticosus used traditionally to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of euscaphic acid and its derivatives

An In-depth Technical Guide to the Natural Occurrence and Analysis of Euscaphic Acid and Its Derivatives

Introduction

Euscaphic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] Specifically, it is urs-12-en-28-oic acid substituted with hydroxy groups at positions 2, 3, and 19 (2α,3α,19α-trihydroxyurs-12-en-28-oic acid).[1][2][3] First isolated from Euscaphis japonica, this compound and its derivatives have been identified in a variety of plant species and are the subject of extensive research due to their wide range of pharmacological activities.[3][4] These activities include anti-inflammatory, anti-tumor, anti-diabetic, and hepatoprotective effects.[5][6][7] This guide provides a detailed overview of the natural sources of euscaphic acid, quantitative data, comprehensive experimental protocols for its isolation and analysis, and an examination of its known biological signaling pathways.

Natural Occurrence of Euscaphic Acid

Euscaphic acid and its related derivatives are found across several plant families, most notably Rosaceae and Staphyleaceae. The compound is often considered a marker for quality control in medicinal plants.[8] The distribution of euscaphic acid is widespread, appearing in various parts of the plant, including the leaves, fruits, roots, and twigs.

Table 1: Quantitative Occurrence of Euscaphic Acid in Various Plant Species

| Plant Species | Family | Plant Part | Method | Concentration |

| Rosa laxa Retz. | Rosaceae | Fruits | UPLC-TQ-MS | 2.90 ± 0.08 mg/g of optimized extract[9] |

| Chaenomelis Fructus | Rosaceae | Dried Fruit | HPLC-ELSD | Varies by location (data in original study)[10] |

| Folium Eriobotryae (Loquat) | Rosaceae | Leaves | HPLC | Higher content in ethanol (B145695) extracts vs. aqueous extracts[6] |

Note: Quantitative data for euscaphic acid is often dependent on the specific extraction and analytical methods used, as well as the geographical origin and harvest time of the plant material.

Other notable plant sources that have been reported to contain euscaphic acid and its derivatives include:

-

Euscaphis japonica (Staphyleaceae): Twigs and other parts are a primary source from which numerous derivatives, Euscaphic acids A-L, have been isolated.[11][12][13][14]

-

Rosa species (Rosaceae): Including the roots of Rosa cymosa and Rosa rugosa, and leaves of Rosa laevigata.[1][8][14]

-

Ziziphus jujuba (Rhamnaceae): Dried fruit.[16]

-

Ampelopsis japonica (Vitaceae): Roots.[17]

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of euscaphic acid involve a multi-step process, beginning with extraction from plant material and culminating in structural confirmation through spectroscopic analysis.

Caption: General workflow for the isolation and analysis of euscaphic acid.

Extraction

A common method for extracting triterpenoids like euscaphic acid is reflux extraction with an organic solvent.

-

Objective: To extract euscaphic acid and other triterpenoids from dried, powdered plant material.

-

Protocol Example (adapted from Rosa laxa and Chaenomelis Fructus studies): [9][10]

-

Weigh approximately 50 g of dried, powdered plant material.

-

Place the powder in a round-bottom flask and add a solvent, such as 65-95% ethanol, at a material-to-liquid ratio of 1:35 (g/mL).[9]

-

Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.

-

Maintain the reflux for a period of 3 to 140 minutes, depending on the optimization for the specific plant material.[9][10]

-

After cooling, filter the mixture (e.g., through a 0.45-μm membrane filter) to separate the liquid extract from the solid plant residue.

-

The resulting filtrate can be concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Isolation and Purification

The crude extract is a complex mixture requiring several chromatographic steps to isolate pure euscaphic acid.

-

Objective: To separate euscaphic acid from other compounds in the crude extract.

-

-

Solvent Partitioning: The crude extract is typically re-dissolved in water and sequentially partitioned with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate (B1210297), n-butanol) to achieve initial fractionation.

-

Silica Gel Column Chromatography: The fraction enriched with triterpenoids (often the dichloromethane or ethyl acetate fraction) is loaded onto a silica gel column. Elution is performed with a gradient of solvents, such as a dichloromethane-acetone or hexane-ethyl acetate mixture, to separate compounds based on polarity.

-

Reversed-Phase (C18) Chromatography: Fractions from the silica gel column containing euscaphic acid are further purified on a C18 column, eluting with a gradient of methanol-water or acetonitrile-water.

-

Semi-Preparative HPLC: For final purification to >98% purity, a semi-preparative HPLC with a C18 column is often employed.[8]

-

Structural Elucidation and Quantification

Once purified, the compound's identity is confirmed and its quantity in extracts is measured.

-

Objective: To confirm the chemical structure as euscaphic acid and determine its concentration.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The resulting spectral data is compared with literature values for confirmation.[8][10]

-

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for both identification and quantification. In negative ion mode, euscaphic acid typically shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4.[8] Tandem MS (MS/MS) analysis produces characteristic fragment ions, such as m/z 469.4 ([M-H₂O-H]⁻), which are used for selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like Evaporative Light Scattering Detector (ELSD) or a UV detector can be used for quantification, especially when a chromophore is absent.[8][10]

-

Biological Activities and Signaling Pathways

Euscaphic acid exhibits significant biological activities by modulating key cellular signaling pathways. Its potential as a therapeutic agent is primarily linked to its anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity: PI3K/AKT/mTOR Pathway

In several cancer types, particularly nasopharyngeal carcinoma, euscaphic acid has been shown to inhibit cell growth and induce programmed cell death (apoptosis) by targeting the PI3K/AKT/mTOR pathway.[15][18][19] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its over-activation is a common feature of cancer.

Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway to induce apoptosis.

Euscaphic acid suppresses the expression and phosphorylation of key proteins in this cascade, including PI3K, AKT (p-AKT), and mTOR (p-mTOR).[15] This inhibition blocks downstream signals that promote cell growth, leading to cell cycle arrest and apoptosis in cancer cells.[5][18]

Anti-Inflammatory Activity: NF-κB Pathway

Chronic inflammation is linked to various diseases, and euscaphic acid demonstrates potent anti-inflammatory effects. It acts by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. The mechanism involves the suppression of the NF-κB signaling pathway.[16]

Caption: Euscaphic acid blocks NF-κB activation by targeting the TRAF6 complex.

Specifically, euscaphic acid interferes with the clustering of key adapter proteins TRAF6, IRAK1, and TAK1, which is an essential upstream step for activating the IKK complex.[7][16] By preventing IKK activation, it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[16]

Other Implicated Pathways

Network pharmacology studies have also suggested that euscaphic acid's effects, for instance against non-Hodgkin lymphoma, may be mediated through other pathways, including the IL-17 signaling pathway, by acting on targets such as TNF, PTGS2, and MMP9.[20]

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Euscaphic acid | 53155-25-2 | DCA15525 | Biosynth [biosynth.com]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 11. Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 14. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]

- 15. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. researchgate.net [researchgate.net]

- 18. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Euscaphic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various plant sources, this parent compound has demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of euscaphic acid, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anticancer Activity

Euscaphic acid exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines, with a particularly noted efficacy against nasopharyngeal carcinoma (NPC).

Quantitative Data Summary: Anticancer Effects

| Cell Line | Assay | Parameter | Value | Reference |

| CNE-1 (Nasopharyngeal Carcinoma) | CCK8 | IC50 | 33.39 µg/mL | [1] |

| C666-1 (Nasopharyngeal Carcinoma) | CCK8 | IC50 | 36.86 µg/mL | [1] |

| A549 (Lung Carcinoma) | MTT | GI50 | 43 µM | MedChemExpress |

| HCT-116 (Colorectal Carcinoma) | MTT | GI50 | 22 µM | MedChemExpress |

| A549 (Lung Carcinoma) | Cell Viability | IC50 | 95.58 µM | MedChemExpress |

| Caco-2 (Colorectal Adenocarcinoma) | Cell Viability | IC50 | 104.1 µM | MedChemExpress |

| HEp-2 (Larynx Carcinoma) | Cell Viability | IC50 | 105.7 µM | MedChemExpress |

| K562 (Chronic Myelogenous Leukemia) | Cell Viability | IC50 | 76.71 µM | MedChemExpress |

Experimental Protocols: Anticancer Activity Assessment

-

Cell Culture: Human nasopharyngeal carcinoma cell lines (CNE-1 and C666-1) and a non-transformed human nasopharyngeal epithelial cell line (NP69) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.[1]

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with varying concentrations of euscaphic acid (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for specified durations (e.g., 24, 48, 72 hours).[1]

-

Quantification: At the end of the treatment period, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of euscaphic acid that reduces cell viability by 50%.[1]

-

Cell Preparation: CNE-1 and C666-1 cells are treated with euscaphic acid (e.g., 0, 5, and 10 µg/mL) for 48 hours.[1]

-

Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[1][2]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1][2]

-

Cell Fixation: Following treatment with euscaphic acid (e.g., 0, 5, and 10 µg/mL) for 48 hours, CNE-1 and C666-1 cells are harvested and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide to stain the cellular DNA.[3]

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

-

Protein Extraction: CNE-1 and C666-1 cells are treated with euscaphic acid (e.g., 0, 5, and 10 µg/mL). For pathway activation experiments, cells can be co-treated with a PI3K/AKT/mTOR activator like IGF-1. After treatment, total protein is extracted using a suitable lysis buffer.[1][4]

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.[4][5]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the apoptosis and PI3K/AKT/mTOR pathways (e.g., Bax, Bcl-2, caspase-3, p21, p27, cyclin D1, PI3K, p-AKT, AKT, p-mTOR, mTOR).[1][5] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathway: Euscaphic Acid-Induced Apoptosis in NPC Cells

Anti-inflammatory Activity

Euscaphic acid demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data Summary: Anti-inflammatory Effects

| Cell Line | Stimulant | Measured Parameter | Inhibition | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Concentration-dependent | |

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) Production | Concentration-dependent | |

| RAW 264.7 | LPS | TNF-α Production | Concentration-dependent | |

| RAW 264.7 | LPS | IL-1β Production | Concentration-dependent | |

| HEK293 | LPS | NF-κB Activation | IC50: 174.59 µM | MedChemExpress |

Experimental Protocols: Anti-inflammatory Activity Assessment

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[6]

-

Treatment: Cells are pre-treated with various concentrations of euscaphic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The levels of these cytokines in the culture supernatant are quantified using specific ELISA kits.[7]

-

-

Western Blot Analysis: The expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (IκBα, p65, IKKβ, p38, JNK, ERK1/2) are analyzed by Western blot as described previously.

-

Cell Transfection: HEK293 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[8][9]

-

Treatment and Stimulation: Transfected cells are pre-treated with euscaphic acid before stimulation with an NF-κB activator such as TNF-α or LPS.[8][9]

-

Luciferase Assay: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of euscaphic acid indicates inhibition of NF-κB activation.[9]

Signaling Pathway: Euscaphic Acid's Anti-inflammatory Mechanism

Other Notable Biological Activities

Beyond its anticancer and anti-inflammatory effects, euscaphic acid has been reported to possess a range of other beneficial biological properties.

Anti-Fatigue Effects

In vivo studies have demonstrated that euscaphic acid can alleviate physical fatigue.

-

Animal Model: Male mice are used for forced swimming and treadmill stress tests.[2]

-

Drug Administration: Euscaphic acid is administered orally to the mice for a specified period.

-

Forced Swimming Test: Mice are placed in a container of water, and the duration of immobility is recorded as an indicator of fatigue.[10]

-

Treadmill Stress Test: Mice are forced to run on a treadmill at a set speed and incline, and the time to exhaustion is measured.[11]

-

Biochemical Analysis: Following the exercise tests, blood and tissue samples (liver, muscle) are collected to measure various biochemical parameters related to fatigue, including lactate, blood urea (B33335) nitrogen (BUN), glycogen, and antioxidant enzyme levels (SOD, CAT).[2]

Effects on Atopic Dermatitis

Euscaphic acid has shown potential in mitigating the symptoms of atopic dermatitis in animal models.

-

Animal Model: An atopic dermatitis-like condition is induced in mice, for example, by topical application of 2,4-dinitrochlorobenzene (DNCB).[3][12]

-

Treatment: Euscaphic acid is administered, either topically or systemically, to the mice with induced atopic dermatitis.

-

Evaluation of Symptoms: The severity of skin lesions, scratching behavior, and other clinical signs are monitored and scored.[3]

-

Immunological Analysis: Blood and skin tissue samples are collected to measure levels of IgE, inflammatory cytokines (e.g., IL-4, IL-13, IL-31), and to assess mast cell infiltration.[3][13]

Experimental Workflow: In Vivo Atopic Dermatitis Study

Conclusion

Euscaphic acid stands out as a promising natural compound with a robust profile of biological activities, including potent anticancer and anti-inflammatory effects. The mechanisms underlying these activities, particularly the modulation of critical signaling pathways such as PI3K/AKT/mTOR and NF-κB, are being progressively elucidated. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of euscaphic acid and paving the way for the development of novel, targeted therapies. Continued research is warranted to fully explore its pharmacological potential and to translate these preclinical findings into clinical benefits.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effects of M-MSCs in DNCB-Induced Atopic Dermatitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2,3-O-Isopropylidenyl Euscaphic Acid as a Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidenyl euscaphic acid, a protected derivative of the naturally occurring pentacyclic triterpenoid (B12794562) euscaphic acid, is emerging as a valuable synthetic intermediate in the pursuit of novel therapeutic agents. The strategic protection of the cis-diol functionality at the C-2 and C-3 positions of the A-ring not only enhances the compound's stability and solubility in organic solvents but also enables selective chemical modifications at other reactive sites of the molecule. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and utility of this compound as a pivotal building block in medicinal chemistry. Detailed experimental protocols for its preparation and for the evaluation of its biological activities, along with quantitative data and workflow diagrams, are presented to facilitate its application in drug discovery and development programs.

Introduction

Euscaphic acid, a natural triterpenoid found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer properties.[1] However, its poor solubility and the presence of multiple reactive hydroxyl groups present challenges for its direct derivatization and development as a drug candidate. The protection of the vicinal diol at the 2 and 3 positions as an isopropylidene acetal (B89532) yields this compound, a more tractable intermediate for synthetic transformations. This guide explores the role of this key intermediate in the synthesis of novel bioactive molecules.

Chemical Properties and Synthesis

This compound (also known as Euscaphic acid acetonide) is characterized by the presence of an isopropylidene group protecting the 2α,3α-diol of the parent euscaphic acid. This protection strategy is a common and effective method for masking vicinal diols, allowing for selective reactions at other positions of the triterpenoid scaffold, such as the C-19 hydroxyl group and the C-28 carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220880-90-0 | [2] |

| Molecular Formula | C₃₃H₅₂O₅ | [2] |

| Molecular Weight | 528.8 g/mol | [2] |

| Appearance | White to off-white solid | General Knowledge |

| Purity | >98% (typically by HPLC) | [2] |

Synthesis of this compound

The synthesis of this compound involves the protection of the cis-diol of euscaphic acid using acetone (B3395972) or a derivative in the presence of an acid catalyst. While a specific detailed protocol for this exact transformation is not widely published, a general and reliable procedure can be adapted from standard methods for the isopropylidenation of diols.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Dissolution: Suspend euscaphic acid (1.0 eq) in anhydrous acetone. The volume of acetone should be sufficient to ensure good stirring, typically 20-50 mL per gram of euscaphic acid.

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of a Lewis acid or a Brønsted acid. Common catalysts include anhydrous copper sulfate, iodine, or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq). Alternatively, 2,2-dimethoxypropane (B42991) can be used as both the solvent and water scavenger, often with an acid catalyst.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Quenching and Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as sodium bicarbonate solution. Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford this compound as a white solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

References

An In-depth Technical Guide to the Physicochemical Characteristics of Protected Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical characteristics of protected euscaphic acid derivatives. Due to the limited availability of specific experimental data on protected forms of euscaphic acid in publicly accessible literature, this document outlines a theoretical framework based on established principles of organic chemistry and protecting group strategies commonly applied to structurally similar triterpenoids. The experimental protocols and physicochemical data presented herein are based on well-understood reactions and expected outcomes, providing a robust foundation for researchers entering this area.

Introduction to Euscaphic Acid and the Rationale for Protection

Euscaphic acid is a pentacyclic triterpenoid (B12794562) with the molecular formula C₃₀H₄₈O₅ and a molecular weight of approximately 488.7 g/mol .[1][2][3][4] It has been isolated from various plant sources, including Euscaphis japonica and species of Rosa.[3] The structure of euscaphic acid features a carboxylic acid group and multiple hydroxyl groups, which contribute to its biological activities but also present challenges in terms of solubility and synthetic modification.[2]

In drug development and synthetic chemistry, protecting groups are frequently employed to temporarily mask reactive functional groups, enabling selective reactions at other positions of the molecule.[5][6] For euscaphic acid, the hydroxyl and carboxylic acid moieties can interfere with desired chemical transformations. Protection of these groups can enhance solubility in organic solvents, facilitate purification, and prevent unwanted side reactions during the synthesis of novel derivatives.

Hypothetical Protection Strategies for Euscaphic Acid

Given the structure of euscaphic acid, a plausible strategy for its protection would involve the simultaneous or sequential masking of its carboxylic acid and hydroxyl groups. A common approach would be to protect the carboxylic acid as an ester (e.g., methyl or benzyl (B1604629) ester) and the diol as an acetonide, assuming the hydroxyl groups are in a suitable stereochemical arrangement for such a reaction.

Table 1: Physicochemical Properties of Euscaphic Acid and a Hypothetical Protected Derivative

| Property | Euscaphic Acid (Unprotected) | Hypothetical Protected Euscaphic Acid (e.g., Methyl Ester Acetonide) (Predicted) |

| Molecular Formula | C₃₀H₄₈O₅ | C₃₄H₅₄O₅ |

| Molecular Weight | 488.7 g/mol [1][2][3] | ~574.8 g/mol |

| Appearance | White powder[3] | Expected to be a white to off-white solid |

| Melting Point | 270 - 271 °C[2] | Expected to be lower than the parent compound due to disruption of hydrogen bonding |

| Solubility | Soluble in methanol (B129727), DMSO, chloroform, dichloromethane (B109758), ethyl acetate (B1210297), acetone (B3395972).[1][7] | Expected to have increased solubility in non-polar organic solvents (e.g., hexane, ether) and decreased solubility in polar protic solvents (e.g., methanol). |

| Spectroscopic Data (¹H NMR) | Complex spectrum with characteristic signals for hydroxyl, methyl, and olefinic protons. | Disappearance of the carboxylic acid proton signal; appearance of a new singlet for the ester methyl group (~3.7 ppm) and two new singlets for the acetonide methyl groups (~1.3-1.5 ppm). |

| Spectroscopic Data (IR) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹). | Attenuated or absent O-H stretch; ester C=O stretch remains (~1730 cm⁻¹); appearance of new C-O stretches associated with the acetonide. |

Experimental Protocols

The following are detailed, generalized protocols for the protection of euscaphic acid based on standard organic synthesis methodologies.

3.1. Protection of the Carboxylic Acid as a Methyl Ester

-

Objective: To selectively convert the carboxylic acid of euscaphic acid to a methyl ester.

-

Reagents and Materials:

-

Euscaphic Acid

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve euscaphic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature, then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester of euscaphic acid.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

3.2. Protection of the Diol as an Acetonide

-

Objective: To protect a 1,2- or 1,3-diol functionality in euscaphic acid as an acetonide.

-

Reagents and Materials:

-

Euscaphic Acid (or its methyl ester)

-

2,2-Dimethoxypropane

-

Anhydrous Acetone

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

Triethylamine (Et₃N)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

-

-

Procedure:

-

Suspend euscaphic acid (or its ester derivative) (1.0 eq) in anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate to obtain the crude acetonide-protected product.

-

Purify by column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow and a known signaling pathway of the parent compound.

Analytical Characterization of Protected Euscaphic Acid

The successful protection of euscaphic acid would be confirmed by a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

| Method | Expected Observations for Protected Euscaphic Acid |

| Thin Layer Chromatography (TLC) | The protected derivative will have a higher Rf value (be less polar) than the starting material when eluted with a moderately polar solvent system (e.g., hexane/ethyl acetate). |

| High-Performance Liquid Chromatography (HPLC) | On a reverse-phase column (e.g., C18), the protected derivative will have a longer retention time than euscaphic acid due to its increased lipophilicity.[9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR will confirm the presence of the protecting groups. For instance, a methyl ester will show a new singlet around 3.7 ppm in the ¹H NMR and a new quartet around 52 ppm in the ¹³C NMR. An acetonide will show two new methyl signals. The disappearance of the carboxylic acid proton signal will also be evident.[9] |

| Mass Spectrometry (MS) | The molecular weight of the protected derivative will be observed, corresponding to the addition of the mass of the protecting groups. Fragmentation patterns can also help confirm the structure.[11] |

| Infrared (IR) Spectroscopy | Changes in the hydroxyl and carbonyl stretching regions will be indicative of successful protection. A significant reduction in the broad O-H stretch and a shift in the C=O stretch to a higher wavenumber (for esters) would be expected. |

Conclusion

While direct experimental data on protected euscaphic acid is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and handling. The proposed protection strategies and analytical methodologies are based on well-established principles in organic chemistry. Researchers can use this guide as a starting point for the development of novel euscaphic acid derivatives for therapeutic applications, with the understanding that the biological activity of the parent compound is typically unmasked upon a final deprotection step. The inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, by the parent euscaphic acid underscores the therapeutic potential of its derivatives.[7][8]

References

- 1. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]

- 4. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Biological Activities of Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a pentacyclic triterpenoid (B12794562), has emerged as a promising natural compound with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. This technical guide provides a comprehensive overview of the discovery and isolation of euscaphic acid from its natural sources. It details experimental protocols for extraction and purification and presents quantitative data on its yield from various plant species. Furthermore, this document elucidates the molecular mechanisms underlying its biological activities, with a focus on its modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction